molecular formula C18H22N4O B2595765 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide CAS No. 439094-48-1

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Número de catálogo: B2595765
Número CAS: 439094-48-1
Peso molecular: 310.401
Clave InChI: OMIOBAGHVFHLMN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a synthetic compound known for its potential applications in medicinal chemistry. It is structurally characterized by the presence of a benzamide core linked to a pyridine ring, which is further substituted with a methylpiperazine moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving nitration, reduction, and cyclization.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a reagent.

    Coupling with Benzamide: The final step involves coupling the pyridine intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound has been investigated for its role as a potential therapeutic agent in various diseases. Notably, it has shown promise in:

  • Cancer Therapy : Research indicates that derivatives of benzamide can act as inhibitors of specific kinases involved in cancer progression. For example, compounds similar to 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide have been evaluated for their ability to inhibit RET kinase, which is implicated in certain cancers such as medullary thyroid carcinoma and non-small cell lung cancer .

Neuropharmacology

The piperazine component is linked to neuroactive properties, making this compound a candidate for studying neurological disorders. Its interaction with serotonin receptors suggests potential applications in treating anxiety and depression .

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of benzamide derivatives, including this compound. It has been tested against various bacterial strains, showing moderate activity that warrants further investigation into its mechanism of action against pathogens .

Study 1: RET Kinase Inhibition

A study conducted by Han et al. (2016) synthesized several benzamide derivatives, including those similar to the target compound, which demonstrated significant inhibition of RET kinase activity in vitro. The findings suggest that these compounds could serve as lead candidates for developing targeted cancer therapies .

Study 2: Neuroactive Properties

In a neuropharmacological assessment, researchers evaluated the effects of compounds related to this compound on serotonin receptor modulation. The results indicated that these compounds could enhance serotonin signaling pathways, presenting a potential avenue for treating mood disorders .

Mecanismo De Acción

The mechanism of action of 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is unique due to its specific substitution pattern and its potential for selective inhibition of certain tyrosine kinases. This selectivity makes it a valuable compound for targeted therapy and research applications.

Actividad Biológica

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide, a compound with the molecular formula C22H27N5OC_{22}H_{27}N_{5}O and a molecular weight of 365.48 g/mol, has gained attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and as a kinase inhibitor. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

The compound features a complex structure with several functional groups that contribute to its biological properties. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC22H27N5OC_{22}H_{27}N_{5}O
Molecular Weight365.48 g/mol
Density1.1 g/cm³
Boiling Point478.2 °C
LogP2.11

The primary mechanism by which this compound exhibits its biological activity is through the inhibition of specific kinases involved in cancer cell proliferation. It acts similarly to known tyrosine kinase inhibitors (TKIs) such as imatinib and nilotinib, targeting the BCR-ABL fusion protein associated with chronic myeloid leukemia (CML).

Anticancer Activity

Recent studies have demonstrated that this compound displays significant anticancer properties:

  • In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including those expressing BCR-ABL. For instance, IC50 values in K562 cells were reported at approximately 67 nM, indicating potent activity against these cells .
  • Selectivity : One of the notable aspects of this compound is its selectivity for cancer cells over normal cells, which minimizes off-target effects and potential side effects .
  • Mechanistic Insights : The compound's ability to mimic ATP allows it to effectively bind to the active site of kinases, thereby inhibiting their activity and leading to reduced cell proliferation .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on K562 Cells : A detailed study assessed the effects of this compound on K562 cells, revealing that it induced apoptosis in a dose-dependent manner while sparing normal hematopoietic cells .
  • In Vivo Efficacy : In animal models, administration of this compound resulted in significant tumor regression without observable toxicity at therapeutic doses .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Its metabolic stability was evaluated in human liver microsomes, showing resistance to rapid metabolism which is advantageous for sustained therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide?

The compound is synthesized via multi-step organic reactions. A common approach involves coupling a pyrimidine intermediate with a benzamide derivative under reflux conditions. For example, 1-amino-4-methylpiperazine is reacted with a precursor in dimethylformamide (DMF) under inert atmosphere, followed by purification via column chromatography (chloroform:methanol = 3:1) and crystallization . Reaction optimization includes potassium hydride as a base and inert gas purging to prevent oxidation .

Q. What analytical techniques are used to characterize this compound?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (ESI-MS) for molecular weight verification. For example, ¹H NMR peaks at δ7.74 (d, 2H) and δ3.85–3.71 (m, 1H) confirm aromatic and piperazine protons, respectively .

Q. How is the compound’s stability assessed under experimental conditions?

Stability studies involve exposing the compound to varying temperatures, pH levels, and light. For hygroscopic analogs, storage at -18°C in airtight containers with desiccants is recommended to prevent hydrolysis . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) identifies degradation products via LC-MS .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

Yield optimization requires solvent screening (e.g., DMF for solubility vs. THF for selectivity), catalyst selection (e.g., palladium for cross-coupling), and reaction time adjustments. Continuous flow reactors enhance mixing and heat transfer, reducing byproduct formation. For example, inert atmosphere reflux with potassium hydride improved yields to 85% in a scaled-up synthesis . Parallel experimentation using design of experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) .

Q. How do researchers resolve contradictions in biochemical activity data?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) are addressed by standardizing assay conditions (buffer pH, ion strength) and validating with orthogonal methods (e.g., SPR for binding affinity). For instance, trifluoromethyl groups may alter lipophilicity, requiring logP measurements to correlate structure-activity relationships (SAR) .

Q. What strategies are used to enhance metabolic stability in vivo?

Metabolic stability is improved through structural modifications, such as replacing labile ester groups with amides or introducing fluorine atoms. Piperazine methylation, as seen in this compound, reduces hepatic clearance by cytochrome P450 enzymes. In vitro microsomal assays (human/rat liver microsomes) and pharmacokinetic profiling in rodent models validate modifications .

Q. How is crystallinity controlled during scale-up synthesis?

Crystallinity is modulated via solvent-antisolvent precipitation or polymorph screening. For hygroscopic intermediates, spray drying with excipients (e.g., mannitol) improves handling. X-ray powder diffraction (XRPD) monitors phase purity, while differential scanning calorimetry (DSC) identifies optimal crystallization temperatures .

Q. Methodological Considerations

Q. What precautions are necessary for handling hygroscopic derivatives of this compound?

Use gloveboxes or Schlenk lines under nitrogen atmosphere for moisture-sensitive steps. Storage in vacuum-sealed containers with silica gel prevents hydration. For example, analogs with formyl groups require strict temperature control (-18°C) to avoid decomposition .

Q. How are reaction intermediates monitored in real time?

In-process control (IPC) methods include inline FTIR spectroscopy to track functional group transformations (e.g., carbonyl formation) and UPLC sampling for intermediate quantification. For multi-step syntheses, quenching aliquots at intervals provides kinetic data .

Q. What computational tools aid in target identification for this compound?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding interactions with targets like kinases or GPCRs. Pharmacophore modeling (MOE) aligns structural features (e.g., benzamide core) with known active sites, guiding SAR studies .

Propiedades

IUPAC Name

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-14-3-5-15(6-4-14)18(23)20-16-7-8-17(19-13-16)22-11-9-21(2)10-12-22/h3-8,13H,9-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIOBAGHVFHLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.